molecular formula C19H17NO2 B5814483 3-ethoxy-N-2-naphthylbenzamide

3-ethoxy-N-2-naphthylbenzamide

Cat. No. B5814483
M. Wt: 291.3 g/mol
InChI Key: LNLJVJHBSBWWRJ-UHFFFAOYSA-N
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Description

3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the benzamide family of compounds and is commonly referred to as ENB.

Mechanism of Action

The mechanism of action of ENB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. ENB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, ENB may be able to regulate the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
ENB has been shown to have a variety of biochemical and physiological effects. In cancer cells, ENB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In addition, ENB has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. ENB has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ENB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. This makes it a cost-effective option for researchers who need to use large amounts of the compound for their experiments. Additionally, ENB has been extensively studied, which means that there is a wealth of information available about its properties and potential therapeutic applications.
However, there are also limitations to using ENB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, ENB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on ENB. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effects in different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as an anti-inflammatory and antiviral agent. This could involve studying its effects in animal models of inflammatory diseases and viral infections.
Conclusion
In conclusion, 3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. While there are limitations to using ENB in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.

Synthesis Methods

The synthesis of ENB involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-2-naphthyl ethyl carbamate. This intermediate is then reacted with aniline to form the final product, 3-ethoxy-N-2-naphthylbenzamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

ENB has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ENB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, ENB has been shown to have antiviral properties, making it a potential treatment for viral infections.

properties

IUPAC Name

3-ethoxy-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-22-18-9-5-8-16(13-18)19(21)20-17-11-10-14-6-3-4-7-15(14)12-17/h3-13H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLJVJHBSBWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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